Cas no 905691-69-2 (N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide)

N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide
- Acetamide, N-1,3-benzodioxol-5-yl-2-[(1,2-dihydro-6-methyl-2-oxo-4-pyrimidinyl)thio]-
- SR-01000023968-1
- SR-01000023968
- F2585-0162
- 905691-69-2
- AKOS002061826
- MFCD06749844
- N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
- N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide
- N-1,3-benzodioxol-5-yl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetamide
-
- インチ: 1S/C14H13N3O4S/c1-8-4-13(17-14(19)15-8)22-6-12(18)16-9-2-3-10-11(5-9)21-7-20-10/h2-5H,6-7H2,1H3,(H,16,18)(H,15,17,19)
- InChIKey: IUQQGMACPOGLMZ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C2OCOC2=C1)(=O)CSC1C=C(C)NC(=O)N=1
計算された属性
- せいみつぶんしりょう: 319.06267708g/mol
- どういたいしつりょう: 319.06267708g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 534
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 114Ų
じっけんとくせい
- 密度みつど: 1.53±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 8.04±0.10(Predicted)
N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2585-0162-20μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |
905691-69-2 | 90%+ | 20μl |
$79.0 | 2023-05-19 | |
Life Chemicals | F2585-0162-25mg |
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |
905691-69-2 | 90%+ | 25mg |
$109.0 | 2023-05-19 | |
Life Chemicals | F2585-0162-2μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |
905691-69-2 | 90%+ | 2μl |
$57.0 | 2023-05-19 | |
Life Chemicals | F2585-0162-5μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |
905691-69-2 | 90%+ | 5μl |
$63.0 | 2023-05-19 | |
Life Chemicals | F2585-0162-2mg |
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |
905691-69-2 | 90%+ | 2mg |
$59.0 | 2023-05-19 | |
Life Chemicals | F2585-0162-50mg |
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |
905691-69-2 | 90%+ | 50mg |
$160.0 | 2023-05-19 | |
Life Chemicals | F2585-0162-75mg |
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |
905691-69-2 | 90%+ | 75mg |
$208.0 | 2023-05-19 | |
Life Chemicals | F2585-0162-30mg |
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |
905691-69-2 | 90%+ | 30mg |
$119.0 | 2023-05-19 | |
Life Chemicals | F2585-0162-5mg |
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |
905691-69-2 | 90%+ | 5mg |
$69.0 | 2023-05-19 | |
Life Chemicals | F2585-0162-15mg |
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |
905691-69-2 | 90%+ | 15mg |
$89.0 | 2023-05-19 |
N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide 関連文献
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamideに関する追加情報
N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide: A Comprehensive Overview
N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide, identified by the CAS registry number 905691-69-2, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural features and promising biological activities. The molecule combines a benzodioxole moiety with a dihydropyrimidine ring system, connected via a sulfanylacetamide linkage. This combination not only enhances its stability but also contributes to its versatile reactivity.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzodioxole derivative. Recent advancements in synthetic methodologies have enabled chemists to optimize the reaction conditions, thereby improving the yield and purity of the final product. The dihydropyrimidine ring system is synthesized through cyclization reactions, often utilizing nucleophilic aromatic substitution or condensation techniques. The integration of these two subunits is achieved through a carefully controlled coupling reaction, ensuring the formation of the sulfanylacetamide bond.
One of the most notable aspects of this compound is its potential application in drug discovery. Researchers have explored its ability to inhibit key enzymes involved in various pathological processes, such as inflammation and oxidative stress. For instance, studies have demonstrated that this compound exhibits potent antioxidant properties, making it a promising candidate for treating conditions associated with oxidative damage. Furthermore, its ability to modulate cellular signaling pathways has opened avenues for its use in cancer therapy.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices. Recent research has focused on incorporating this compound into polymer blends to enhance their thermal stability and mechanical properties.
The toxicological profile of N-(2H-1,3-benzodioxol-5-yl)-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-y)sulfanylacetamide has been extensively studied to ensure its safety for human use. Preclinical studies indicate that it exhibits low toxicity at therapeutic concentrations, with minimal adverse effects on vital organs. These findings have further solidified its potential as a safe and effective therapeutic agent.
Looking ahead, ongoing research aims to explore the full spectrum of applications for this compound. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development into clinically relevant drugs. Additionally, advancements in computational chemistry are being leveraged to predict and optimize the compound's bioavailability and pharmacokinetic properties.
In conclusion, N-(2H
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